

Using N-Boc-9-azidononan-1-amine for surface modification

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Compound of Interest

Compound Name: *N-Boc-9-azidononan-1-amine*

Cat. No.: *B8179079*

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Application Note: High-Efficiency Surface Functionalization Using **N-Boc-9-azidononan-1-amine**

Abstract & Introduction

N-Boc-9-azidononan-1-amine (Formula:

) is a strategic heterobifunctional linker designed for the construction of stable, ordered self-assembled monolayers (SAMs) and the bio-functionalization of material surfaces. Unlike hydrophilic PEG-based linkers, the C9 alkyl chain (nonyl spacer) provides a hydrophobic structural backbone that facilitates Van der Waals packing, creating a semi-rigid interface that reduces non-specific binding while presenting a reactive Azide (

) handle for bio-orthogonal chemistry.

This guide details the protocol for converting standard Carboxyl (

) or Activated Ester (

) surfaces into "Click-Ready" Azide surfaces. The workflow involves the controlled deprotection of the Boc-amine followed by covalent attachment, enabling the subsequent immobilization of

alkyne-tagged biomolecules (peptides, oligonucleotides, antibodies) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Physicochemical Properties & Handling

Property	Specification
IUPAC Name	tert-butyl (9-azidononyl)carbamate
Molecular Weight	284.40 g/mol
Spacer Length	~12.5 Å (9-carbon alkyl chain)
Functionality A	Azide (): Chemoselective, stable to acid/base, reactive to alkynes.
Functionality B	Boc-Amine (): Acid-labile protected primary amine.
Solubility	Soluble in DCM, DMF, DMSO, Methanol. Poorly soluble in water.
Storage	-20°C, desiccated, protected from light (Azides are light-sensitive).

Experimental Workflow Logic

The utilization of this linker follows a strict Deprotection-First logic when targeting Carboxyl/NHS surfaces. The Boc group must be removed to generate a nucleophilic primary amine, which then attacks the surface-bound electrophile.

Mechanism of Action:

- Activation: Acidic cleavage of the Boc group yields the ammonium salt of 9-azidononan-1-amine.
- Neutralization: In situ basification generates the free amine.
- Anchoring: The amine reacts with surface NHS-esters to form a stable amide bond.

- Functionalization: The exposed Azide group reacts with an Alkyne-ligand to form a triazole linkage.



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Figure 1: Step-by-step chemical transformation from protected linker to functionalized surface.

Detailed Protocols

Phase 1: Linker Preparation (Boc Deprotection)

Objective: Convert the commercial N-Boc precursor into the reactive amine form.

Reagents:

- **N-Boc-9-azidononan-1-amine**[1]
- Dichloromethane (DCM) (Anhydrous)
- Trifluoroacetic Acid (TFA)[2]
- Diethyl Ether (cold)

Protocol:

- Dissolve 50 mg of **N-Boc-9-azidononan-1-amine** in 2 mL of DCM.
- Slowly add 2 mL of TFA (Final concentration: 50% v/v). Caution: Exothermic.
- Stir at Room Temperature (RT) for 60 minutes. Monitor by TLC (disappearance of Boc starting material).
- Evaporate solvents under a stream of nitrogen or rotary evaporator.
- Critical Step: Re-dissolve the oily residue in minimal DCM and precipitate with cold Diethyl Ether to remove excess TFA. Centrifuge and dry the pellet.

- Result: 9-azidononan-1-amine trifluoroacetate salt. Store at -20°C or use immediately.

Phase 2: Surface Immobilization

Objective: Graft the azide-linker onto an NHS-activated surface (e.g., NHS-Glass, NHS-Gold, or COOH-beads activated with EDC/NHS).

Reagents:

- Activated Surface (NHS-ester functionalized)
- Coupling Buffer: Anhydrous DMF or DMSO (due to linker hydrophobicity).
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol:

- Prepare Linker Solution: Dissolve the amine salt (from Phase 1) in anhydrous DMF to a concentration of 10 mM.
- Neutralize: Add DIPEA to the solution (Molar ratio 3:1 DIPEA:Linker) to deprotonate the ammonium salt. Note: The solution must be basic for the amine to react with NHS.
- Incubation: Immerse the NHS-activated surface in the linker solution.
 - Time: 2–4 hours at RT (or overnight at 4°C to minimize hydrolysis of NHS esters).
 - Agitation: Gentle rocking (do not vortex delicate slides).
- Washing: Rinse sequentially with DMF (x2), Ethanol (x2), and DI Water (x2) to remove unbound hydrophobic linker.
- Drying: Dry under a stream of Nitrogen.
- Checkpoint: The surface is now Azide-Terminated.

Phase 3: Ligand "Click" Conjugation

Objective: Covalently attach an Alkyne-modified ligand (e.g., DBCO-Peptide or Propargyl-Protein).

Option A: Copper-Free (SPAAC) - Recommended for Live Cells/Proteins

- Prepare Ligand: Dissolve DBCO-tagged molecule (10–50 μ M) in PBS.
- Incubate the Azide-surface with the ligand solution for 2–4 hours at RT.
- Wash with PBS (x3) to remove non-specifically bound ligands.

Option B: Copper-Catalyzed (CuAAC) - Recommended for Robust Surfaces (Glass/Gold)

- Prepare Catalyst Mix:
 - CuSO₄ (1 mM)
 - Sodium Ascorbate (5 mM) (Freshly prepared)
 - THPTA Ligand (2 mM) (Protects biomolecules from oxidation)
- Mix Catalyst with Alkyne-Ligand (10–50 μ M) in PBS/DMSO (9:1).
- Incubate Azide-surface with the mixture for 30–60 minutes in the dark.
- Wash extensively with EDTA (10 mM) to strip copper, followed by PBS.

Characterization & Quality Control

To validate the surface modification, use the following analytical techniques:

Technique	Expected Result	Interpretation
Contact Angle (WCA)	Increase (e.g., 40° ~75°)	The C9 alkyl chain is hydrophobic. A significant increase in WCA confirms successful grafting of the alkyl spacer.
FT-IR Spectroscopy	Peak at ~2100 cm ⁻¹	The Azide asymmetric stretch is distinct and diagnostic. Its appearance confirms the presence of the linker.
XPS (N1s Region)	Distinct peak ~404 eV	High binding energy peak specific to the electron-deficient central nitrogen of the azide group.
Ellipsometry	Thickness increase ~10–15 Å	Corresponds to the theoretical length of the C9 spacer plus the anchoring headgroup.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Phase 2)

- Cause: Incomplete neutralization of the amine salt.
- Solution: Ensure DIPEA is added in 3-fold molar excess relative to the linker salt. The reaction requires a free amine (nucleophile).
- Cause: Hydrolysis of NHS esters on the surface.
- Solution: Use anhydrous buffers (DMF/DMSO) and minimize exposure of the NHS surface to moisture before adding the linker.

Issue 2: Non-Specific Binding of Ligands

- Cause: Hydrophobic interaction with the C9 chain.

- Solution: Add a blocking step (e.g., BSA or dilute PEG-Azide) if the surface is too hydrophobic. Alternatively, use a mixed monolayer approach (dilute the C9-Azide with a short hydrophilic spacer like PEG3-Amine).

Issue 3: No "Click" Signal

- Cause: Copper oxidation (in CuAAC).
- Solution: Use fresh Sodium Ascorbate. Degas buffers to remove oxygen.
- Cause: Steric hindrance.
- Solution: The C9 spacer usually prevents this, but ensure the ligand's alkyne tag is accessible.

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